1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFOS This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(3-fluoro-2-(methylthio)phenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Products like 3-(3-fluoro-2-(methylthio)phenyl)propan-2-amine, 3-(3-fluoro-2-(methylthio)phenyl)propan-2-thiol, or 3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol.
Oxidation: Products like 1-Bromo-3-(3-fluoro-2-(methylsulfinyl)phenyl)propan-2-one or 1-Bromo-3-(3-fluoro-2-(methylsulfonyl)phenyl)propan-2-one.
Reduction: Products like 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. In oxidation reactions, the methylthio group undergoes transformation to sulfoxide or sulfone, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Bromo-3-(3-fluoro-2-(methylsulfinyl)phenyl)propan-2-one: Contains a sulfoxide group instead of a methylthio group.
1-Bromo-3-(3-fluoro-2-(methylsulfonyl)phenyl)propan-2-one: Contains a sulfone group instead of a methylthio group.
Uniqueness
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both bromine and fluorine atoms, along with the methylthio group, allows for diverse chemical transformations and the synthesis of novel compounds with tailored properties.
Properties
Molecular Formula |
C10H10BrFOS |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-bromo-3-(3-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrFOS/c1-14-10-7(5-8(13)6-11)3-2-4-9(10)12/h2-4H,5-6H2,1H3 |
InChI Key |
CSECTJPEMNEODJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1F)CC(=O)CBr |
Origin of Product |
United States |
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